2-Ethyl-3-oxohexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-ethyl-3-oxohexanoic acid |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)6(4-2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

DKHKWOWKZHBBGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)C(=O)O |

Synonyms |

2-ethyl-3-oxohexanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

"2-Ethyl-3-oxohexanoic acid" chemical properties and structure

An In-depth Technical Guide to 2-Ethyl-3-oxohexanoic Acid: Chemical Properties, Structure, and Biological Significance

Introduction

This compound is a keto-carboxylic acid of significant interest in the fields of toxicology and metabolic research. It is recognized as a key biomarker for exposure to certain industrial chemicals, particularly phthalate (B1215562) plasticizers. This technical guide provides a comprehensive overview of its chemical properties, structure, biological relevance, and analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a chiral compound, though its properties are often reported for the racemic mixture.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while many computational properties are available, specific experimental data such as melting and boiling points are not readily found in the literature for the free acid.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Canonical SMILES | CCCC(=O)C(CC)C(=O)O | [1] |

| InChI Key | DKHKWOWKZHBBGV-UHFFFAOYSA-N | [1] |

| CAS Number | 4384-00-3 | [2] |

| XLogP3-AA (Computed) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 158.094294304 Da | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

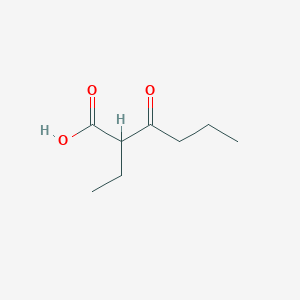

Chemical Structure

The two-dimensional structure of this compound illustrates its key functional groups: a carboxylic acid and a ketone.

Biological Relevance and Metabolic Pathway

This compound is not an endogenous metabolite but rather a product of the metabolism of xenobiotics.

Metabolite of 2-Ethylhexanoic Acid (2-EHA)

The primary biological significance of this compound is its role as the major urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.[3][4] 2-EHA is itself a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[3][4] Therefore, the presence of this compound in urine is a reliable indicator of exposure to DEHP.

Metabolic Pathway: Beta-Oxidation of 2-EHA

The formation of this compound from 2-EHA occurs via the beta-oxidation pathway.[3][4] This metabolic process is crucial for the detoxification and excretion of 2-EHA.

Experimental Protocols

Synthesis of this compound

A common synthetic route to β-keto acids involves the saponification of the corresponding β-keto ester, which can be synthesized via a Claisen condensation. A plausible synthetic workflow for this compound is outlined below.

Methodology:

-

Claisen Condensation: Ethyl butyrate is treated with a strong base, such as sodium hydride, to form an enolate. This enolate then reacts with diethyl carbonate in a nucleophilic acyl substitution to yield ethyl 3-oxohexanoate.

-

Alkylation: The resulting β-keto ester is deprotonated at the α-carbon with a suitable base, and the resulting enolate is alkylated with ethyl iodide to introduce the ethyl group at the 2-position, forming ethyl 2-ethyl-3-oxohexanoate.

-

Hydrolysis: The final ester is hydrolyzed under acidic or basic conditions to yield this compound. Subsequent acidification (if basic hydrolysis is used) and purification would be necessary to isolate the final product.

Analytical Protocol: Quantification in Urine

The quantification of this compound in urine is critical for human biomonitoring studies. A validated method involves gas chromatography-mass spectrometry (GC-MS).[3]

Methodology:

-

Sample Preparation: A urine sample is collected. Due to the instability of this compound, which can readily decarboxylate to 4-heptanone, immediate derivatization is crucial.[3]

-

Derivatization: The urine extract is immediately methylated. This is a critical step to prevent the decarboxylation of the β-keto acid.[3]

-

Extraction: The methylated analyte is extracted from the aqueous urine matrix into an organic solvent.

-

GC-MS Analysis: The organic extract is injected into a gas chromatograph for separation, and the eluting compounds are detected and quantified by a mass spectrometer. The use of a labeled internal standard is recommended for accurate quantification.

Conclusion

This compound serves as a vital biomarker for assessing human exposure to DEHP, a ubiquitous environmental contaminant. Understanding its chemical properties, metabolic origins, and analytical methods is essential for toxicological risk assessment and for professionals in drug development who may encounter this metabolite in preclinical or clinical studies. The instability of this β-keto acid presents analytical challenges that must be addressed through appropriate derivatization techniques to ensure accurate quantification. Further research into its potential biological activities beyond being a simple metabolite may be warranted.

References

The Natural Occurrence and Biological Significance of 2-Ethyl-3-oxohexanoic Acid: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, a keto acid primarily identified as a metabolite in biological systems. The document details its origin as a product of xenobiotic metabolism, specifically from the plasticizer-derived compound 2-ethylhexanoic acid. It outlines the metabolic pathway, presents available quantitative data, and provides detailed experimental protocols for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development and toxicology who are interested in the metabolism and detection of this compound.

Natural Occurrence and Biosynthesis

Contrary to what its name might imply, this compound is not a widely reported endogenous metabolite in biological systems. The available scientific literature consistently points to its origin as a product of the metabolism of xenobiotics, particularly 2-ethylhexanoic acid (2-EHA). 2-EHA is a known metabolite of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer used in a vast array of consumer products.[1][2]

The primary route of this compound formation in humans and other mammals is through the β-oxidation of 2-ethylhexanoic acid.[3][4] This metabolic process occurs in the mitochondria and peroxisomes and is a common pathway for the breakdown of fatty acids. However, the ethyl-branching of 2-EHA appears to hinder its complete degradation by this pathway in mammals.[1] Consequently, this compound is a major urinary metabolite of 2-EHA exposure.[1][3]

The instability of this compound is a critical aspect of its biochemistry. It is prone to decarboxylation, which results in the formation of 4-heptanone.[1][3] This instability necessitates specific handling and analytical procedures to prevent the formation of this artifact during sample analysis.

Metabolic Pathway of this compound Formation

The metabolic conversion of 2-ethylhexanoic acid to this compound follows the initial steps of the β-oxidation pathway. The key transformations are illustrated in the diagram below.

Physiological Significance

Currently, there is no evidence to suggest that this compound has a specific physiological role in biological systems. Its presence is primarily considered an indicator of exposure to its precursor, 2-ethylhexanoic acid, and by extension, to phthalates. Mammalian systems appear unable to efficiently metabolize this ethyl-branched keto acid further, leading to its excretion in urine.[1]

The precursor, 2-ethylhexanoic acid, has been shown to have biological effects, including the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis.[5] However, it is not known if this compound shares this or any other bioactivity.

Quantitative Analysis

The quantification of this compound has been performed in human urine samples. The table below summarizes the reported concentrations from a study of healthy individuals.

| Compound | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Biological Matrix |

| 2-Ethylhexanoic Acid | 56.1 | 13.5 | Human Urine |

| 2-Ethyl-3-hydroxyhexanoic Acid | 104.8 | 80.6 | Human Urine |

| This compound | 482.2 | 389.5 | Human Urine |

| Data from Dirven et al. (1994) as cited in[2] |

Experimental Protocols

The detection and quantification of this compound in biological samples, primarily urine, is most reliably achieved using gas chromatography-mass spectrometry (GC-MS). Due to the compound's instability and polarity, a derivatization step is essential.

Sample Preparation and Derivatization for GC-MS Analysis

The following protocol is a synthesized methodology based on established procedures for the analysis of organic acids in urine.[2][6]

1. Sample Collection and Storage:

-

Collect urine samples in sterile containers.

-

For optimal stability of this compound, process samples immediately. If storage is necessary, freeze at -20°C or lower.

2. Extraction:

-

Acidify a known volume of urine (e.g., 2 mL) to a pH of less than 2 with 5M HCl.

-

Add internal standards. For quantitative analysis, a suitable internal standard is trans-cinnamic acid.[2]

-

Saturate the sample with solid sodium chloride.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

Oximation (to protect the ketone group):

-

Silylation (to derivatize the carboxylic acid group):

-

Alternative Derivatization (Methylation):

4. GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound and the internal standard.[2]

Experimental Workflow Diagram

Conclusion

This compound is a metabolite of significant interest in the fields of toxicology and environmental health, as its presence in biological fluids is a direct indicator of exposure to the widespread plasticizer metabolite, 2-ethylhexanoic acid. While it does not appear to have an endogenous role, its unique chemical properties, particularly its instability, present challenges and require specialized protocols for accurate detection and quantification. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the analysis and understanding of this xenobiotic metabolite. Further research may be warranted to investigate any potential, yet undiscovered, biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines | MDPI [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Ethyl-3-oxohexanoic Acid as a Metabolite of Di(2-ethylhexyl)phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl)phthalate (DEHP) is a widely used plasticizer that has garnered significant attention due to its prevalence in the environment and potential adverse health effects. Understanding the metabolism of DEHP is crucial for assessing human exposure and toxicological risk. This technical guide focuses on a key downstream metabolite, 2-ethyl-3-oxohexanoic acid, providing a comprehensive overview of its formation, analytical detection, and quantitative data reported in human studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in toxicology, environmental health, and pharmacology.

Metabolic Pathway of DEHP to this compound

The biotransformation of DEHP in humans is a multi-step process involving hydrolysis and subsequent oxidation. The initial step is the hydrolysis of DEHP to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. 2-ethylhexanol is further metabolized to 2-ethylhexanoic acid (2-EHA). The major catabolic pathway for 2-EHA in humans is mitochondrial beta-oxidation, which leads to the formation of this compound.[1][2]

The following diagram illustrates the metabolic conversion of DEHP to this compound.

Quantitative Data

The concentration of this compound in human urine can be an indicator of DEHP exposure. The following table summarizes quantitative data from a study on healthy individuals.

| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Analytical Method | Reference |

| 2-Ethylhexanoic acid | 56.1 | 13.5 | GC-MS | [3] |

| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | GC-MS | [3] |

| This compound | 482.2 | 389.5 | GC-MS | [3] |

Experimental Protocols

Accurate quantification of this compound is essential for exposure assessment. Below are detailed experimental protocols for its analysis in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This protocol is adapted from a method for the simultaneous analysis of 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, and this compound in human urine.[3]

4.1.1 Sample Preparation

-

Sample Collection: Collect first morning void urine samples.

-

Internal Standard: Add an appropriate internal standard (e.g., trans-cinnamic acid) to the urine sample.

-

Oximation: To protect the keto group of this compound from degradation, perform an oximation step. Add O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride and incubate.

-

Sample Clean-up: Use a solid-phase extraction (SPE) clean-up step. A glass tube filled with Chromosorb P is a suitable option.

-

Derivatization: Convert the organic acids to their tert-butyldimethylsilyl (tBDMS) derivatives to increase volatility for GC analysis.

4.1.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Column: A suitable capillary column for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

4.1.3 Workflow Diagram

References

The Metabolic Crossroads of a Xenobiotic Metabolite: An In-depth Technical Guide to 2-Ethyl-3-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic significance, biochemical properties, and analytical considerations of 2-ethyl-3-oxohexanoic acid. Primarily formed through the β-oxidation of 2-ethylhexanoic acid (2-EHA), a metabolite of common plasticizers, this β-keto acid serves as a key urinary biomarker of exposure to certain xenobiotics. This document details its metabolic pathway, discusses the putative enzymatic players, and presents established experimental protocols for its quantification. Furthermore, it explores the inherent chemical instability of this compound and its implications for accurate analysis. Visualized pathways and structured data tables are provided to facilitate a deeper understanding for researchers in toxicology, drug metabolism, and biomarker discovery.

Introduction

This compound is a C8 branched-chain β-keto acid that is not a typical endogenous metabolite in human central metabolism. Its primary significance lies in its role as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA).[1][2][3] 2-EHA, in turn, is a breakdown product of di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other synthetic compounds used extensively as plasticizers.[1][3] The presence and concentration of this compound in urine can, therefore, serve as a reliable biomarker for assessing human exposure to these ubiquitous environmental contaminants. Understanding its formation, stability, and downstream fate is crucial for toxicological studies and in the development of therapeutics aimed at mitigating the effects of plasticizer exposure.

Biochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | --INVALID-LINK--[4] |

| Molecular Weight | 158.19 g/mol | --INVALID-LINK--[4] |

| IUPAC Name | This compound | --INVALID-LINK--[4] |

| CAS Number | 4384-00-3 | --INVALID-LINK-- |

| Physical Description | Solid (predicted) | --INVALID-LINK--[4] |

| Water Solubility | Predicted to be soluble | --INVALID-LINK--[4] |

| pKa (predicted) | ~3.5-4.5 | General chemical knowledge |

| Key Reactivity | Prone to decarboxylation | [2][3] |

Metabolic Pathways

The primary route to the formation of this compound in humans is through the mitochondrial β-oxidation of 2-ethylhexanoic acid.[1][2][3]

Formation of this compound via β-Oxidation

The metabolism of 2-EHA to this compound follows the general steps of the β-oxidation spiral, however, the presence of an ethyl group at the α-carbon introduces substrate specificity considerations for the involved enzymes.

Step 1: Activation. 2-Ethylhexanoic acid is activated to its coenzyme A (CoA) thioester, 2-ethylhexanoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.

Step 2: Dehydrogenation. 2-Ethylhexanoyl-CoA is oxidized to 2-ethyl-2-hexenoyl-CoA. While the specific enzyme has not been definitively identified, Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a strong candidate due to its known activity on α-methyl branched-chain acyl-CoAs.[1][5][6]

Step 3: Hydration. 2-Ethyl-2-hexenoyl-CoA is hydrated to 2-ethyl-3-hydroxyhexanoyl-CoA by an enoyl-CoA hydratase.

Step 4: Dehydrogenation. 2-Ethyl-3-hydroxyhexanoyl-CoA is oxidized to 2-ethyl-3-oxohexanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

Step 5: Thiolytic Cleavage. 2-Ethyl-3-oxohexanoyl-CoA is cleaved by a β-ketothiolase, yielding acetyl-CoA and butyryl-CoA. Butyryl-CoA can then undergo further rounds of β-oxidation.

Downstream Fate of this compound

The primary fate of this compound, particularly when its formation exceeds the capacity of further metabolism, is excretion in the urine.[1][2][3] However, as a β-keto acid, it is chemically unstable and prone to decarboxylation.

This non-enzymatic decarboxylation results in the formation of 4-heptanone, which is also detected in urine and was initially misidentified as the major metabolite of 2-EHA before the instability of the parent β-keto acid was recognized.[1][2][3]

Potential for Signaling Roles

While fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), there is currently no direct evidence to suggest that this compound functions as a signaling molecule. Its primary role appears to be that of a metabolic intermediate destined for excretion. Further research is warranted to investigate potential interactions with cellular signaling pathways, especially given the structural similarities to other bioactive lipid molecules.

Experimental Protocols

The quantification of this compound in biological matrices, primarily urine, requires specific analytical procedures to account for its inherent instability. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.

Urinary Analysis of this compound by GC-MS

Objective: To quantify the concentration of this compound in human urine.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar β-keto acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Diazomethane (B1218177) or other methylating agent (generated in situ or as a solution)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at approximately 2,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a clean glass tube.

-

Add the internal standard.

-

-

Extraction:

-

Acidify the urine to a pH of 1-2 with HCl.

-

Add an appropriate volume of ethyl acetate (e.g., 3 mL) and vortex vigorously for 2 minutes to extract the organic acids.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction twice more, pooling the organic extracts.

-

Dry the pooled extract over anhydrous sodium sulfate.

-

-

Derivatization (Immediate):

-

Crucial Step: To prevent decarboxylation, the extracted and dried sample must be derivatized immediately.

-

The most common and effective method is methylation of the carboxylic acid group. This is typically achieved by the addition of diazomethane until a persistent yellow color is observed.

-

Safety Note: Diazomethane is highly toxic and explosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment and by personnel trained in its safe handling.

-

Alternatively, other derivatization techniques involving oximation of the keto group followed by silylation of the carboxylic acid can be used.

-

-

GC-MS Analysis:

-

Evaporate the derivatized sample to a small volume under a gentle stream of nitrogen.

-

Inject an aliquot into the GC-MS system.

-

Typical GC oven temperature program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the analyte.

-

Mass spectrometer settings: Electron ionization (EI) at 70 eV. Data acquisition in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, using characteristic ions of the methylated this compound and the internal standard.

-

Quantitative Data

The following table summarizes representative urinary concentrations of this compound and its related metabolites from a study on healthy individuals. It is important to note that these values can vary significantly based on exposure to phthalates.

| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Source |

| 2-Ethylhexanoic Acid | 56.1 | 13.5 | [3] |

| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | [3] |

| This compound | 482.2 | 389.5 | [3] |

Conclusion

This compound is a critical biomarker for assessing human exposure to 2-ethylhexanoic acid and its parent compounds, most notably phthalate plasticizers. Its formation via the β-oxidation pathway highlights the capacity of human metabolism to process xenobiotic branched-chain fatty acids. The inherent chemical instability of this β-keto acid presents a significant analytical challenge, necessitating immediate derivatization for accurate quantification. While its direct role in cellular signaling remains to be elucidated, a thorough understanding of its metabolic pathway and analytical behavior is essential for researchers and professionals in toxicology, environmental health, and drug development. Future research should focus on definitively identifying the specific enzymes involved in its metabolism and exploring any potential off-target biological activities.

References

- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 2-Ethyl-3-oxohexanoic Acid: A Technical Overview

Introduction

2-Ethyl-3-oxohexanoic acid is a keto acid of interest in metabolomics and toxicology, notably as a metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP) and of 2-ethylhexanoic acid (2-EHA).[1][2] Its detection and quantification in biological matrices are crucial for assessing exposure to parent compounds and understanding their metabolic pathways. This technical guide provides a summary of the expected spectroscopic and spectrometric data for this compound, along with a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Spectroscopic and Spectrometric Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of NMR and Mass Spectrometry and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and ketone functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (CH₃ of ethyl) | ~ 0.9 | Triplet | 3H |

| H-1 (CH₃ of hexanoyl) | ~ 0.9 | Triplet | 3H |

| H-2' (CH₂ of ethyl) | ~ 1.8 | Multiplet | 2H |

| H-5 (CH₂) | ~ 1.6 | Sextet | 2H |

| H-4 (CH₂) | ~ 2.5 | Triplet | 2H |

| H-2 (CH) | ~ 3.5 | Triplet | 1H |

| COOH | > 10 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show eight distinct signals, with the carbonyl carbons of the ketone and carboxylic acid appearing significantly downfield.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' (CH₃ of ethyl) | ~ 12 |

| C-1 (CH₃ of hexanoyl) | ~ 14 |

| C-5 (CH₂) | ~ 17 |

| C-2' (CH₂ of ethyl) | ~ 25 |

| C-4 (CH₂) | ~ 45 |

| C-2 (CH) | ~ 60 |

| C-6 (COOH) | ~ 175 |

| C-3 (C=O) | ~ 205 |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound, particularly after derivatization for GC-MS analysis, is expected to show characteristic fragmentation patterns. As a β-keto acid, it is prone to decarboxylation.[2] The fragmentation of its derivatized form would be influenced by the type of derivatization used (e.g., silylation). For the underivatized molecule, key fragmentation would likely involve:

| m/z | Predicted Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 85 | [CH₃CH₂CH₂CO]⁺ |

| 71 | [CH₃CH₂CH₂]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 45 | [COOH]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

Analysis of this compound in Urine by GC-MS

This protocol is adapted from established methods for the quantitative analysis of this compound in biological samples.[1][3] The method involves sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS.

Materials and Reagents:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for oximation

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge to remove particulate matter.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a glass tube.

-

Add the internal standard.

-

Acidify the urine to a pH of 1-2 with HCl.

-

-

Extraction:

-

Add ethyl acetate to the acidified urine sample.

-

Vortex vigorously to extract the analytes.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction process and pool the organic layers.

-

Dry the pooled extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen.

-

Oximation: Add PFBHA solution and heat to form the oxime derivative of the keto group.

-

Silylation: After cooling, add BSTFA with TMCS and heat to form the trimethylsilyl (B98337) ester of the carboxylic acid group.[1]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Example GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

Example MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

-

Visualizations

Caption: Workflow for the GC-MS analysis of this compound in urine.

Caption: Predicted mass spectrometry fragmentation of this compound.

References

"2-Ethyl-3-oxohexanoic acid" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, a significant metabolite of 2-ethylhexanoic acid (2-EHA). This document details its chemical identity, physicochemical properties, metabolic pathway, and analytical methodologies. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and metabolic studies.

Chemical Identity and Properties

This compound is a beta-keto acid. Its chemical structure and fundamental properties are crucial for understanding its behavior in biological systems and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value | Source |

| CAS Number | 4384-00-3 | [1] |

| Molecular Formula | C8H14O3 | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | Value | Compound | Source |

| Boiling Point | 104.0 °C at 22.0 mmHg | Ethyl 3-oxohexanoate (B1246410) | [3] |

| Water Solubility | Slightly soluble | Ethyl 3-oxohexanoate | [3] |

| LogP | 1.94490 | 2-ethyl-3-oxo-hexanoic acid, ethyl ester | [4] |

Note: Experimental data for the free acid is limited. Properties of its esters are provided for reference.

Metabolic Pathway: Formation via Beta-Oxidation

This compound is not typically synthesized for direct use but is a key metabolic product. It is the major urinary metabolite of 2-ethylhexanoic acid (2-EHA), a compound used in the manufacture of plasticizers and other industrial products. The formation of this compound occurs through the beta-oxidation of 2-EHA in humans.[5] This metabolic process is a critical pathway for the detoxification and elimination of 2-EHA.

Below is a diagram illustrating the metabolic formation of this compound from its precursor.

Experimental Protocols

Synthesis of β-Keto Acids (General Procedure)

Materials:

-

Ethyl 2-ethyl-3-oxohexanoate (or other corresponding ester)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Sulfuric acid (H₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Ester Hydrolysis: The β-keto ester is hydrolyzed by stirring overnight at room temperature in a 1 M NaOH solution.[6]

-

Extraction of Unreacted Ester: The resulting solution is extracted multiple times with MTBE to remove any unreacted ester.[6]

-

Acidification: The aqueous solution is acidified to a pH of approximately 2 using 1 M H₂SO₄.[6]

-

Extraction of β-Keto Acid: The acidified solution is then exhaustively extracted with MTBE to isolate the β-keto acid.[6]

-

Drying and Concentration: The combined MTBE extracts are dried over anhydrous Na₂SO₄ and concentrated under vacuum to yield the crude β-keto acid.[6]

Quantitative Analysis in Urine by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous quantitative analysis of 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, and this compound in urine.[7][8]

Sample Preparation:

-

Oximation: Urine samples are treated with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.[7][8]

-

Clean-up: The sample is cleaned up using Chromosorb P filled glass tubes.[7][8]

-

Derivatization: The organic acids are converted to their tert-butyldimethylsilyl derivatives.[7][8]

Instrumentation and Analysis:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): The derivatized sample is analyzed using GC-MS.

-

Quantitation: Quantification is performed using an internal standard, such as trans-cinnamic acid, and analysis in the selected ion monitoring (SIM) mode.[7][8]

The workflow for this analytical procedure is outlined in the diagram below.

Applications in Research and Drug Development

The primary relevance of this compound in research and drug development lies in its role as a biomarker for exposure to 2-ethylhexanoic acid and, by extension, to certain phthalate (B1215562) plasticizers. Monitoring the levels of this metabolite in urine can provide valuable data in toxicological studies and in the assessment of human exposure to these environmental contaminants. Understanding the metabolic fate of xenobiotics is a fundamental aspect of drug development, and the study of metabolites like this compound contributes to the broader knowledge of metabolic pathways and their implications for human health.

Conclusion

This compound is a key metabolite in the human biotransformation of 2-ethylhexanoic acid. While its direct synthesis and application are not widespread, its significance as a biomarker is well-established. The analytical methods for its detection and quantification are robust, providing essential tools for researchers in toxicology and metabolic studies. Further investigation into the physicochemical properties of the free acid would be beneficial for a more complete understanding of its behavior.

References

- 1. This compound | CAS#:4384-00-3 | Chemsrc [chemsrc.com]

- 2. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-ethyl-3-oxo-hexanoate | CAS#:5331-82-8 | Chemsrc [chemsrc.com]

- 5. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling a Key Biomarker: The Discovery and Identification of 2-Ethyl-3-oxohexanoic Acid in Urine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of novel metabolites in human biofluids is a critical endeavor in the fields of toxicology, clinical diagnostics, and drug development. 2-Ethyl-3-oxohexanoic acid has emerged as a significant urinary biomarker, providing a more accurate measure of exposure to certain widespread industrial chemicals. This technical guide delves into the discovery, initial identification, and analytical methodologies for this compound, offering a comprehensive resource for its study and application.

Discovery and Initial Identification

This compound was first identified as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA is itself a primary metabolite of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, making this compound a valuable indicator of phthalate exposure.[1][3][4]

A crucial finding in its initial identification was the compound's instability. Early studies had often identified 4-heptanone (B92745) as a significant metabolite of 2-EHA. However, it was later discovered that this compound readily decarboxylates to form 4-heptanone under certain analytical conditions.[1][2] This established 4-heptanone as an artifact of the analytical process rather than a direct metabolic product. The key to accurately identifying this compound was the immediate methylation of the urine extract prior to gas chromatography-mass spectrometry (GC-MS) analysis, which stabilizes the molecule and prevents its degradation.[1][2]

Metabolic Pathway: Beta-Oxidation of 2-Ethylhexanoic Acid

The formation of this compound from its precursor, 2-ethylhexanoic acid, occurs through the metabolic pathway of beta-oxidation.[1][2] This is a common catabolic process for fatty acids, although the ethyl-branching of 2-EHA presents a unique substrate for the enzymatic machinery. The pathway involves the activation of 2-EHA to its Coenzyme A (CoA) derivative, followed by a series of enzymatic reactions in the mitochondria.

Below is a diagram illustrating the metabolic conversion of Di(2-ethylhexyl) phthalate (DEHP) to this compound.

Quantitative Data

The concentration of this compound in urine can be a reliable indicator of exposure to its parent compounds. The following table summarizes quantitative data from a study on healthy individuals.

| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | No. of Samples |

| This compound | 482.2 | 389.5 | 28 |

| 2-Ethylhexanoic acid | 56.1 | 13.5 | 28 |

| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | 28 |

| Data from a study on healthy individuals.[5][6] |

Experimental Protocols

The accurate quantification of this compound in urine requires a robust analytical method. The following is a detailed protocol based on published gas chromatography-mass spectrometry (GC-MS) methods.[5][6]

Sample Preparation and Derivatization

This workflow is critical for the stabilization and analysis of the target analyte.

a. Oximation: To stabilize the keto group and prevent decarboxylation, an oximation step is performed.

-

Reagent: O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA).

-

Procedure: To a specified volume of urine, add the PFBHA solution. The exact concentration and reaction conditions (temperature and time) should be optimized based on instrument sensitivity and laboratory conditions.

b. Sample Cleanup: A cleanup step is necessary to remove interfering substances from the urine matrix.

-

Method: Solid-phase extraction using a material like Chromosorb P.

-

Procedure: The oximated sample is passed through a column packed with Chromosorb P. The analytes are retained and then eluted with a suitable solvent.

c. Derivatization: To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is performed.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.

-

Procedure: The eluate from the cleanup step is evaporated to dryness and then reconstituted in the derivatization reagent. The mixture is heated to ensure complete derivatization to their tert-butyldimethylsilyl derivatives.[5]

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analytes.

-

Injector: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for the separation of the target analytes from other urinary components. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity.[5] Specific ions for the derivatized this compound and an internal standard (e.g., trans-cinnamic acid) are monitored.

-

Quantification

-

Internal Standard: An internal standard, such as trans-cinnamic acid, should be added to the urine samples before sample preparation to correct for variations in extraction efficiency and instrument response.[5]

-

Calibration: A calibration curve is constructed by analyzing standards of known concentrations of this compound that have undergone the same sample preparation and derivatization process.

Logical Relationship: Artifact Formation

The understanding of the chemical relationship between this compound and 4-heptanone is fundamental for accurate analysis. The following diagram illustrates this relationship.

Conclusion

The discovery and accurate identification of this compound in urine represent a significant advancement in the biomonitoring of phthalate exposure. Its inherent instability necessitates specific handling and analytical procedures to prevent the formation of the artifact, 4-heptanone. The detailed GC-MS protocol provided in this guide offers a robust framework for the reliable quantification of this important biomarker. For researchers, scientists, and drug development professionals, the ability to accurately measure this compound provides a more precise tool to assess exposure to certain environmental contaminants and to study their metabolic fate and potential health effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing exposure to phthalates - the human biomonitoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of 2-Ethyl-3-oxohexanoic Acid and its Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information. Direct toxicological data for 2-Ethyl-3-oxohexanoic acid is limited. The profile of its primary precursor, 2-Ethylhexanoic acid (2-EHA), is presented as a surrogate. Significant data gaps exist for this compound, and further research is warranted.

Introduction

This compound is a beta-keto acid that has been identified as the dominant urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.[1][2][3] 2-EHA, in turn, is a known metabolite of several widely used industrial chemicals, including phthalate (B1215562) plasticizers. Given its position as a key metabolic intermediate, understanding the toxicological profile of this compound and its precursors is crucial for assessing potential human health risks associated with exposure to parent compounds.

This technical guide provides a comprehensive overview of the available toxicological data for this compound and its principal precursor, 2-EHA. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4384-00-3 | C8H14O3 | 158.19 |

| 2-Ethylhexanoic acid | 149-57-5 | C8H16O2 | 144.21 |

Toxicological Profile of 2-Ethylhexanoic Acid (2-EHA)

Due to the scarcity of direct toxicological data for this compound, this section focuses on the toxicological profile of its immediate and well-studied precursor, 2-EHA.

Acute Toxicity

2-EHA exhibits low to moderate acute toxicity in animal studies.

| Species | Route | LD50 | Reference |

| Rat | Oral | >2000 mg/kg bw | [4] |

| Rabbit | Dermal | 1260 mg/kg bw | [4] |

| Guinea Pig | Oral | 800 - 1600 mg/kg bw | [4] |

| Rat, Guinea Pig | Inhalation | LC50 >2356 mg/m³ (6 hours) | [4] |

Sub-lethal effects observed following acute oral exposure in rats included apathy, labored breathing, and an unsteady gait.[4]

Reproductive and Developmental Toxicity

2-EHA is classified as a Category 3 reproductive toxin, with evidence suggesting a risk of harm to the unborn child.[4] Developmental toxicity has been observed in rats, often in the absence of significant maternal toxicity.[5]

| Species | Study Type | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference |

| Rat (Fischer 344) | Developmental | 250 mg/kg/day | 500 mg/kg/day | 100 mg/kg/day | 250 mg/kg/day | Increased resorptions, dead fetuses, growth retardation, and reduced skeletal ossification at maternally toxic doses. No teratogenicity observed. | [1] |

| Rabbit (New Zealand White) | Developmental | 25 mg/kg/day | 125 mg/kg/day | ≥250 mg/kg/day | - | Maternal toxicity (death, abortion, reduced weight) at higher doses. No adverse effects on fetal viability, growth, or morphology. | [1] |

| Rat (Wistar) | Developmental | - | 600 mg/kg/day | <100 mg/kg/day | 100 mg/kg/day | Skeletal malformations (clubfoot, absence of fibula, polydactyly) observed at doses not maternally toxic. | [5] |

| Rat (Wistar) | Reproductive | - | - | - | 100 mg/kg/day | Effects on fertility also reported. | |

| Rat | Combined Repeated Dose with Reproduction/Developmental Toxicity Screening (OECD 422) | 250 mg/kg bw | 500 mg/kg bw | >1000 mg/kg bw | - | Developmental toxicity (reduced offspring weight) observed at doses causing general toxic effects. No effect on reproductive function. | [6] |

Genotoxicity

The genotoxicity of 2-EHA has been evaluated in a number of in vitro and in vivo assays. While some in vitro studies in mammalian cells have indicated potential genotoxicity, in vivo studies have generally been negative.[4]

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [7] |

| In vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Positive | [7] |

| In vitro Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | Positive | [7] |

| In vivo Micronucleus Test | Mouse bone marrow | Negative | [4] |

Carcinogenicity

No specific carcinogenicity studies on 2-EHA are available. However, its precursor, 2-ethylhexanol, which is metabolized to 2-EHA, was not found to be carcinogenic in a two-year oral gavage study in rats.[4]

Precursors of this compound

The primary and most direct precursor to this compound is 2-Ethylhexanoic acid (2-EHA) . The metabolic conversion occurs via β-oxidation.[1][2][3]

Other upstream precursors that lead to the formation of 2-EHA, and subsequently this compound, include:

-

2-Ethylhexanol: This alcohol is oxidized to 2-ethylhexanal, which is then further oxidized to 2-EHA.[8]

-

2-Ethylhexanal: This aldehyde is a direct precursor to 2-EHA through oxidation.[8]

-

Di(2-ethylhexyl) phthalate (DEHP): This widely used plasticizer is metabolized in the body to 2-ethylhexanol and then to 2-EHA.[1][9]

-

Other 2-ethylhexyl esters: Various esters containing a 2-ethylhexyl moiety can be hydrolyzed to 2-ethylhexanol, which then enters the metabolic pathway to 2-EHA.

Experimental Protocols

Developmental Toxicity Study in Rats (Oral Administration)

This protocol is a generalized representation based on OECD Test Guideline 414.

-

Test Species: Wistar or Sprague-Dawley rats.

-

Animal Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Mating: Virgin females are mated with proven males. The day of vaginal plug or sperm detection is designated as gestation day (GD) 0.

-

Dose Groups: At least three dose groups and a concurrent control group are used. Doses are selected based on preliminary range-finding studies to establish a dose that induces maternal toxicity without causing excessive mortality.

-

Administration: The test substance (2-EHA) is typically administered by oral gavage daily from GD 6 to 15.

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.

-

Terminal Sacrifice: On GD 20, dams are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. Skeletal examinations are typically performed after staining with Alizarin Red S and Alcian Blue.

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all maternal and fetal parameters.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This is a generalized protocol for assessing the cytotoxicity of a test compound.

-

Cell Lines: A suitable mammalian cell line (e.g., Balb/c 3T3) is used.

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. A vehicle control and a positive control are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Neutral Red Uptake: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye. Viable cells take up and retain the dye in their lysosomes.

-

Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

-

Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell viability) is determined.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 2-Ethylhexanoic Acid to this compound

The primary metabolic pathway for the formation of this compound from 2-EHA is through β-oxidation.

Caption: Metabolic conversion of DEHP to this compound.

General Workflow for In Vivo Developmental Toxicity Study

The following diagram illustrates a typical workflow for an in vivo developmental toxicity study.

Caption: Workflow for a typical developmental toxicity study.

Conclusion

The toxicological profile of this compound is largely inferred from data on its primary precursor, 2-ethylhexanoic acid. 2-EHA demonstrates low to moderate acute toxicity but raises concerns due to its reproductive and developmental effects observed in animal models, even at doses that are not maternally toxic. While in vivo genotoxicity studies are largely negative, some in vitro assays suggest a potential for chromosomal damage.

A significant data gap remains regarding the direct toxicity of this compound. Future research should focus on isolating this metabolite and conducting a comprehensive toxicological evaluation to accurately assess its risk to human health. This would include studies on its acute and chronic toxicity, genotoxicity, and developmental and reproductive toxicity, as well as an investigation into its potential to disrupt cellular signaling pathways. Such data are essential for a complete understanding of the risks associated with exposure to its various precursors.

References

- 1. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethylhexanoic acid (149-57-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen | MDPI [mdpi.com]

- 9. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-3-oxohexanoic Acid: A Key Biomarker in Plasticizer Exposure Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, its significance as a biomarker for exposure to the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), and the associated toxicological implications. The document details the metabolic pathways leading to its formation, analytical methodologies for its detection, and the molecular signaling cascades affected by DEHP exposure.

Introduction to this compound and DEHP Exposure

Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a vast array of consumer and medical products.[1][2][3] Human exposure to DEHP is widespread and occurs through ingestion, inhalation, and dermal contact.[1][3] Once in the body, DEHP is rapidly metabolized, and its metabolites are excreted, primarily in the urine.[2][4] The measurement of these urinary metabolites serves as a reliable method for assessing human exposure to DEHP.[1][2]

Among the numerous metabolites of DEHP, this compound has been identified as a significant downstream product. It is formed from the metabolism of 2-ethylhexanoic acid (2-EHA), a primary metabolite of DEHP.[5] The presence and concentration of this compound in urine provide valuable insights into the metabolic processing of DEHP and can serve as a crucial biomarker for exposure assessment.[6][7]

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4384-00-3 |

Source: PubChem CID 13539869[8][9]

Metabolic Pathway of DEHP to this compound

The metabolism of DEHP is a multi-step process initiated by the hydrolysis of the parent compound to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[10][11] MEHP can then undergo further oxidative metabolism.[12][13][14] Concurrently, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid (2-EHA).[6] The major catabolic pathway for 2-EHA in humans is β-oxidation, which leads to the formation of this compound as the dominant final urinary metabolite.[5]

Caption: Metabolic pathway of DEHP to this compound.

Quantitative Analysis of Urinary Metabolites

The quantification of this compound and other DEHP metabolites in urine is a cornerstone of exposure assessment. Studies have reported varying concentrations in the general population, reflecting different levels of environmental exposure.

Urinary Concentrations of DEHP Metabolites in Healthy Individuals:

| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) |

| 2-Ethylhexanoic acid | 56.1 | 13.5 |

| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 |

| This compound | 482.2 | 389.5 |

Source: A study of 28 urine samples from healthy persons.[6]

Experimental Protocol for Urinary Analysis of this compound

The following protocol is a synthesized methodology based on established gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of DEHP metabolites in urine.[6][7]

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

-

Urine sample

-

O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA)

-

tert-Butyldimethylsilyl (t-BDMS) derivatizing agent

-

trans-Cinnamic acid (internal standard)

-

Chromosorb P filled glass tubes

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

Transfer a known volume of the supernatant to a clean glass vial.

-

Spike the sample with the internal standard, trans-cinnamic acid.

-

-

Oximation:

-

Add PFBHA to the urine sample.

-

This step is crucial for the derivatization of the keto group in this compound.

-

-

Sample Clean-up:

-

Pass the oximated sample through a Chromosorb P filled glass tube for purification.

-

-

Derivatization:

-

Convert the organic acids to their tert-butyldimethylsilyl derivatives by adding the t-BDMS agent. This step increases the volatility and thermal stability of the analytes for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Employ a suitable temperature program for the gas chromatograph to separate the target analytes.

-

Operate the mass spectrometer in the selected ion monitoring (SIM) mode for sensitive and specific detection of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Determine the concentration of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

-

Caption: Experimental workflow for the analysis of this compound in urine.

Toxicological Implications and Affected Signaling Pathways

Exposure to DEHP and its metabolites has been linked to a range of adverse health effects, including reproductive and developmental toxicity, endocrine disruption, and hepatotoxicity.[15][16] Two key signaling pathways implicated in DEHP-mediated toxicity are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and oxidative stress pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Metabolites of DEHP, such as MEHP, are known agonists of PPARs, particularly PPARα.[17][18][19] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and cellular proliferation.[18][20] Activation of PPARα by DEHP metabolites in rodents leads to peroxisome proliferation in the liver and has been associated with hepatocarcinogenesis.[17][19] While there are species differences in PPARα activation, this pathway is a critical area of investigation for understanding the toxicological effects of DEHP in humans.[17]

Caption: Simplified PPARα signaling pathway activated by DEHP metabolites.

Oxidative Stress Pathways

DEHP exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the antioxidant balance in cells.[15][21][22] This oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, and activate stress-responsive signaling pathways such as the p38 MAPK and JNK pathways.[21][23][24] These pathways can, in turn, trigger inflammatory responses and apoptosis, contributing to the toxic effects of DEHP in various organs, including the liver and kidneys.[15][23]

Caption: Oxidative stress pathway induced by DEHP exposure.

Conclusion

This compound is a significant and quantifiable urinary biomarker of exposure to the plasticizer DEHP. Its analysis, in conjunction with other DEHP metabolites, provides a robust tool for assessing human exposure levels. Understanding the metabolic pathways leading to its formation and the toxicological signaling cascades affected by its parent compound is crucial for researchers, scientists, and drug development professionals in evaluating the potential health risks associated with widespread DEHP exposure and in the development of potential therapeutic interventions. Further research into the specific biological activity of this compound itself may provide deeper insights into the mechanisms of DEHP toxicity.

References

- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Biomonitoring of Phthalate Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing exposure to phthalates - the human biomonitoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Biomonitoring of Phthalate Exposures - ProQuest [proquest.com]

- 5. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:4384-00-3 | Chemsrc [chemsrc.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Di(2-ethylhexyl) phthalate mediates oxidative stress and activates p38MAPK/NF-kB to exacerbate diabetes-induced kidney injury in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Ethyl-3-oxohexanoic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-oxohexanoic acid is a key metabolite of 2-ethylhexanoic acid (EHA), a compound used in the manufacturing of various industrial products and also a known metabolite of the common plasticizer di(2-ethylhexyl)phthalate (DEHP).[1] Monitoring the levels of this compound in biological matrices such as urine is crucial for toxicological studies and for understanding the metabolic fate of its parent compounds. Due to its polar nature and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in urine, involving a two-step derivatization procedure of oximation followed by silylation.

Principle

The analytical method involves the extraction of this compound from a urine sample, followed by a two-step derivatization. The ketone group is first protected by oximation to prevent tautomerization, and then the carboxylic acid group is silylated to increase volatility. The resulting derivative is then analyzed by GC-MS, providing excellent chromatographic separation and sensitive detection. For quantitative analysis, selected ion monitoring (SIM) mode is employed to enhance selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., trans-cinnamic acid or a stable isotope-labeled analog)

-

Urine samples

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (B1210297) (GC grade)

-

Hexane (GC grade)

-

Sodium chloride (analytical grade)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

Sample Preparation and Derivatization

-

Sample Collection and Storage: Collect urine samples in sterile, preservative-free containers. Samples can be stored at -20°C or lower until analysis.

-

Internal Standard Addition: To 1 mL of urine in a glass vial, add a known amount of the internal standard.

-

Acidification and Extraction:

-

Add 50 µL of 1 M HCl to the urine sample to adjust the pH to approximately 1.

-

Add approximately 0.5 g of sodium chloride to saturate the solution.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

-

Drying and Evaporation:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Step 1: Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of PFBHA in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

-

Step 2: Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 45 minutes.

-

-

Final Preparation: After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for the specific instrument used.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Injection Vol. | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min |

| Transfer Line Temp. | 280°C |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative analysis is performed using SIM mode. The characteristic ions for the derivatized this compound and the internal standard should be determined by analyzing a standard solution in full scan mode. Based on the structure of the TBDMS derivative of similar organic acids, a prominent ion resulting from the loss of a tert-butyl group ([M-57]+) is expected.[2][3] The table below provides a hypothetical example of the quantitative data that could be obtained.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound (PFBHA-TMS derivative) | ~15.5 | Predicted: [M-15]+ | Predicted: [M-73]+ | Predicted: [M-181]+ |

| Internal Standard (e.g., trans-cinnamic acid derivative) | ~12.2 | Analyte specific | Analyte specific | Analyte specific |

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Simplified metabolic pathway of DEHP.

References

- 1. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of 2-Ethyl-3-oxohexanoic Acid in Urine Samples

Introduction

2-Ethyl-3-oxohexanoic acid is a significant urinary biomarker, primarily recognized as a major metabolite of 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA itself is a metabolite of di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer. Consequently, the quantification of this compound in urine is a critical tool for assessing human exposure to certain phthalates and understanding the metabolic pathways of branched-chain fatty acids.[3] The primary metabolic pathway for 2-EHA in humans is β-oxidation, leading to the formation of this compound.[1][3]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). A critical aspect of this analysis is the inherent instability of the target analyte, which can readily undergo decarboxylation to form 4-heptanone.[1][3] Therefore, immediate derivatization of the urine extract is essential for accurate quantification.

Quantitative Data Summary

The following table summarizes the concentration of this compound and related metabolites found in human urine samples from healthy individuals, as reported in the literature. This data can serve as a reference for expected concentration ranges in a general population.

| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Number of Samples (n) |

| This compound | 482.2 | 389.5 | 28 |

| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | 28 |

| 2-Ethylhexanoic acid | 56.1 | 13.5 | 28 |

| Data sourced from a study on healthy individuals and provides a baseline for urinary concentrations of these DEHP metabolites.[4] |

Metabolic Pathway of 2-Ethylhexanoic Acid

The following diagram illustrates the β-oxidation pathway of 2-Ethylhexanoic acid (2-EHA) in humans, which leads to the formation of the target analyte, this compound.

Caption: Metabolic pathway of DEHP to this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the quantitative analysis of this compound in urine samples by GC-MS.

Caption: Workflow for urinary this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is based on methodologies described for the analysis of organic acids in urine.[4][5]

Materials:

-

Urine sample

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., trans-cinnamic acid)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen urine samples to room temperature and vortex for 1 minute to ensure homogeneity.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.

-

Transfer 1 mL of the urine supernatant to a clean glass centrifuge tube.

-

Add the internal standard solution to the urine sample.

-

Acidify the urine to a pH between 1 and 2 by adding HCl.

-

Add 3 mL of ethyl acetate to the acidified urine sample.

-

Vortex the tube vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

-

Repeat the extraction (steps 6-9) two more times, pooling the organic extracts.

-

Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen gas at 40°C.

Protocol 2: Derivatization

Immediate derivatization is crucial to prevent the decarboxylation of this compound.[1] The following protocol describes a silylation method, a common derivatization technique for organic acids.[4]

Materials:

-

Dried urine extract from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

To the dried extract, add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS to the dissolved extract.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 45 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before GC-MS analysis.

Note: An alternative derivatization is methylation, which has also been shown to be effective.[1]

Protocol 3: GC-MS Analysis

The following are general GC-MS conditions that can be adapted for the analysis of derivatized this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.